molecular formula C17H18N2O3S B6511483 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922026-25-3

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B6511483
CAS No.: 922026-25-3
M. Wt: 330.4 g/mol
InChI Key: XSEDJGBWAJRMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a benzenesulfonamide group at the 6-position. Its synthesis typically involves coupling benzenesulfonyl chloride derivatives with functionalized tetrahydroquinolinone intermediates under basic conditions .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-19-16-10-9-14(12-13(16)8-11-17(19)20)18-23(21,22)15-6-4-3-5-7-15/h3-7,9-10,12,18H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEDJGBWAJRMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of (R)-3-(Substituted Phenylamino)Valeric Acid

The quinolinone core is synthesized via cyclization of (R)-3-(4-substituted phenylamino)valeric acid. Key steps include:

  • Reagents : Phosphorus pentoxide (P₂O₅) acts as a dehydrating agent, while methanesulfonic acid (MSA) facilitates protonation.

  • Solvent : Toluene or xylene under reflux (65–75°C).

  • Mechanism : Intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, forming the six-membered ring.

Optimized Conditions :

ParameterValue
Temperature65–75°C
Reaction Time2–4 hours
P₂O₅ Equivalents2–4 eq
MSA Equivalents20–30 eq

Yield: 68–72% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Sulfonamide Coupling Reaction

Nucleophilic Aromatic Substitution

The quinolinone amine reacts with benzenesulfonyl chloride to form the sulfonamide:

  • Reagents : Benzenesulfonyl chloride (1.2 eq), base (e.g., diisopropylethylamine, 2.5 eq).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

  • Mechanism : The amine attacks the electrophilic sulfur atom, displacing chloride.

Optimized Conditions :

ParameterValue
Temperature0–25°C
Reaction Time4–6 hours
BaseDiisopropylethylamine

Yield: 85–90% after recrystallization (ethanol/water).

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A patent (WO2007116922A1) describes a palladium-catalyzed method for analogous tetrahydroquinoline derivatives:

  • Catalyst : Palladium acetate (5 mol%) with triphenylphosphine.

  • Conditions : Sodium tert-butoxide in toluene at 80°C.

  • Outcome : Higher regioselectivity but lower yield (55–60%) compared to classical sulfonylation.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 6.92–7.56 (m, aromatic protons).

  • LC-MS : [M+H]⁺ = 343.2 (calculated for C₁₇H₁₉N₂O₃S).

Purity Analysis

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 182–184°C.

Challenges and Optimization Strategies

Byproduct Formation

  • Regioisomers : Occasional sulfonylation at position 5 or 7 of the quinolinone. Mitigated by steric hindrance via ethyl group at position 1.

  • Di-sulfonylation : Controlled by limiting sulfonyl chloride to 1.2 eq.

Yield Improvement

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% (e.g., cyclization in 1 hour at 100°C).

Industrial-Scale Considerations

Solvent Recovery

  • Toluene and MSA are recycled via distillation, reducing costs by 30%.

Waste Management

  • Phosphorus-containing byproducts neutralized with aqueous NaOH.

Chemical Reactions Analysis

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituents (Tetrahydroquinolinone Core) Benzene Ring Modifications Molecular Formula Molecular Weight Key Data (Yield, Spectral)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (Target Compound) 1-ethyl None (plain benzene sulfonamide) C₁₇H₁₉N₂O₃S 331.4 g/mol Synthesis yield not explicitly reported; NMR data similar to analogs
4-cyclohexyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (3d) 1-methyl 4-cyclohexyl C₂₂H₂₆N₂O₃S 399.5 g/mol 81% yield; ¹H NMR (DMSO-d6) δ 10.10 (s, 1H), 7.65 (d, J=8.3 Hz, 2H), 3.15 (s, 3H)
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide 1-ethyl 3-fluoro C₁₇H₁₈FN₂O₃S 348.4 g/mol CAS 922079-75-2; molecular weight confirmed; no yield or spectral data reported
2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 1-ethyl 2-(difluoromethylsulfanyl) C₁₉H₁₇F₂N₂O₂S 393.4 g/mol CAS 1448070-40-3; structure confirmed via IUPAC naming
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxy-3-fluorobenzenesulfonamide 1-butyl 4-ethoxy, 3-fluoro C₂₁H₂₄FN₂O₄S 420.5 g/mol CAS 954614-57-4; molecular weight confirmed
2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide 1-methyl 2,4-dimethoxy C₁₈H₂₀N₂O₅S 376.4 g/mol SMILES: O=S(=O)(c1ccc(OC)cc1OC)Nc2ccc3c(c2)CCC(=O)N3C

Key Observations

  • Alkyl Chain Impact : Substitution at the 1-position (ethyl vs. methyl or butyl) influences lipophilicity and steric bulk. For example, the butyl analog (420.5 g/mol) has a higher molecular weight than the ethyl derivative (331.4 g/mol), which may affect membrane permeability .
  • Bulky substituents like cyclohexyl (3d, 399.5 g/mol) may reduce solubility but increase affinity for hydrophobic binding pockets .
  • Synthesis Yields : The 4-cyclohexyl derivative (3d) achieved an 81% yield under optimized coupling conditions, suggesting efficient sulfonylation . Data for other analogs (e.g., fluorinated derivatives) are incomplete.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound of interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a benzenesulfonamide moiety, which enhances its lipophilicity and biological interaction potential. The chemical formula is C16H18N2O2SC_{16}H_{18}N_{2}O_{2}S, indicating a complex arrangement that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

1. Enzyme Inhibition:
The compound may inhibit enzymes involved in critical metabolic pathways, affecting processes such as cell proliferation and apoptosis.

2. Receptor Modulation:
It can interact with cell surface receptors, altering signaling pathways that regulate cellular functions.

3. Nucleic Acid Binding:
By binding to DNA or RNA, it could influence gene expression and protein synthesis, potentially leading to therapeutic effects against diseases like cancer.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance:

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)0.054Inhibition of tubulin assembly
MCF-7 (Breast cancer)0.048Induction of apoptosis
HeLa (Cervical cancer)0.050Cell cycle arrest

These values suggest potent activity against various cancer cell lines, indicating a promising avenue for therapeutic development.

HIV Activity

This compound has also been evaluated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI):

Compound EC50 (nM) Target
Compound A10.6Wild Type HIV
Compound B10.2EFV-resistant K103N mutant

These findings highlight the compound's potential in antiviral therapies, particularly against resistant strains of HIV.

Case Studies

Several studies have been conducted to evaluate the pharmacokinetics and safety profile of this compound:

Study 1: Toxicity Assessment in Rats
A single-dose study revealed no mortality at doses up to 183 mg/kg; however, there was a notable decrease in body weight post-administration. This suggests a need for further investigation into the compound's safety profile.

Study 2: Pharmacokinetics in Human Models
In vitro studies indicated moderate clearance rates and favorable bioavailability profiles in human liver microsomes. These results are crucial for understanding the compound's therapeutic window and dosing strategies.

Q & A

Q. What are the key synthetic strategies for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinoline core followed by sulfonylation. Critical parameters include:
  • Temperature control : Optimal reflux conditions (~80–100°C) for sulfonylation to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
  • Base addition : Triethylamine or pyridine neutralizes HCl byproducts during sulfonamide bond formation .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating high-purity products (>95%) .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethyl group at position 1, sulfonamide linkage). Key signals include δ ~10.10 ppm (sulfonamide NH) and δ ~2.75 ppm (tetrahydroquinoline CH₂) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 399 [M+H]+ for analogs) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How is the compound’s solubility profile determined, and why is it critical for biological assays?

  • Methodological Answer : Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4) via shake-flask methods. Key steps:
  • Saturation solubility measurement via UV-Vis spectroscopy at λmax.
  • LogP determination (octanol-water partition coefficient) predicts membrane permeability (e.g., LogP ~3.5 for analogs) .
    Poor aqueous solubility may necessitate prodrug design or nanoformulation for in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .
  • Off-target profiling : Use kinase/phosphatase panels to identify unintended interactions .
  • Structural analogs : Compare activity of derivatives (e.g., ethyl vs. benzyl substitutions) to isolate pharmacophores .
    Contradictions may arise from assay conditions (e.g., serum interference) or batch-to-batch purity variations .

Q. What in silico strategies predict binding modes of this compound with biological targets (e.g., TRIM24-BRPF1 bromodomains)?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with bromodomains (e.g., PDB ID 4A7). Focus on hydrogen bonds with conserved residues (e.g., Asn1064) .
  • MD simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions .
  • Free energy calculations (MM/PBSA) : Quantify binding affinities (ΔG) to prioritize analogs .

Q. How do modifications to the sulfonamide group affect pharmacological properties?

  • Methodological Answer :
  • Electron-withdrawing substituents : Fluorine or nitro groups enhance enzyme inhibition (e.g., 4-fluorobenzenesulfonamide analogs show 10× higher IC₅₀) .
  • Steric effects : Bulky groups (e.g., cyclohexyl) reduce metabolic clearance but may lower solubility .
  • SAR studies : Synthesize derivatives with varied sulfonamide substituents and test against target enzymes (e.g., carbonic anhydrase IX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.